molecular formula C19H23FN4O5S B2696483 methyl 3-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034471-28-6

methyl 3-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-4-methoxybenzoate

Cat. No.: B2696483
CAS No.: 2034471-28-6
M. Wt: 438.47
InChI Key: HSQAZHCSEDVWHV-UHFFFAOYSA-N
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Description

Methyl 3-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C19H23FN4O5S and its molecular weight is 438.47. The purity is usually 95%.
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Biological Activity

Methyl 3-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-4-methoxybenzoate, with the CAS number 2034614-96-3, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H23FN4O5S
  • Molecular Weight : 438.47 g/mol
  • Structure : The compound features a piperidine moiety, a sulfamoyl group, and a methoxybenzoate structure, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : Compounds containing sulfamoyl groups have been shown to exhibit enzyme inhibition properties. This includes inhibition of acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states .
  • Antibacterial Activity : The compound has demonstrated moderate to strong antibacterial activity against several strains including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .
  • Cancer Chemotherapy : Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines. The presence of the fluoropyrimidine moiety may enhance anticancer properties through interference with nucleic acid synthesis .

Biological Activity Data

The following table summarizes key findings regarding the biological activities associated with this compound:

Activity Type Target/Effect Results
Enzyme InhibitionAcetylcholinesteraseIC50 values indicating strong inhibition
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong activity observed
CytotoxicityColon cancer cell linesSignificant cytotoxic effects reported
BSA BindingBinding affinity studiesStrong interactions noted

Case Studies

  • Antibacterial Efficacy : A study synthesized various piperidine derivatives, including those similar to this compound). These derivatives were tested against multiple bacterial strains, showing promising results in inhibiting growth, particularly against Salmonella typhi and Escherichia coli with varying degrees of effectiveness .
  • Cytotoxicity Evaluation : Research involving the evaluation of similar compounds against colon cancer cells (HCT116 and HT29) demonstrated that certain derivatives exhibited potent cytotoxicity, suggesting that modifications in the piperidine structure could enhance therapeutic effectiveness against malignancies .
  • In Silico Studies : Computational docking studies have been conducted to predict the binding affinities of this compound with various target proteins involved in cancer and bacterial resistance mechanisms. These studies provide insights into the potential pathways through which this compound may exert its effects .

Properties

IUPAC Name

methyl 3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methylsulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O5S/c1-28-16-4-3-14(18(25)29-2)9-17(16)30(26,27)23-10-13-5-7-24(8-6-13)19-21-11-15(20)12-22-19/h3-4,9,11-13,23H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQAZHCSEDVWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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